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Compound of Interest

Compound Name: Captopril EP Impurity C

Cat. No.: B193043 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Captopril EP Impurity C

Introduction
Captopril EP Impurity C is a known impurity of Captopril, the first orally active angiotensin-

converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart

failure.[1][2][3][4] As with any active pharmaceutical ingredient (API), the identification,

characterization, and control of impurities are critical for ensuring the safety and efficacy of the

final drug product. This technical guide provides a comprehensive overview of the

physicochemical properties of Captopril EP Impurity C, along with detailed experimental

protocols for its analysis, tailored for researchers, scientists, and drug development

professionals.

Chemical Identity and Physicochemical Properties
Captopril EP Impurity C is chemically identified as (2RS)-2-methyl-3-sulfanylpropanoic acid.

[5][6] It is a small molecule containing both a thiol (-SH) and a carboxylic acid (-COOH)

functional group. The presence of these functional groups dictates its chemical reactivity and

physical properties.
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Identifier Data Reference

IUPAC Name
(2RS)-2-methyl-3-

sulfanylpropanoic acid
[5][6]

Synonyms
3-Mercapto-2-methylpropanoic

acid, 3-Mercaptoisobutyric Acid
[5][7][8]

CAS Number 26473-47-2 [1][2][5][6]

Parent Drug Captopril [5]

Regulatory Status
European Pharmacopoeia (Ph.

Eur.) Impurity
[6]

Physicochemical Data
Property Data Reference

Molecular Formula C₄H₈O₂S [2][5][6][7]

Molecular Weight 120.17 g/mol [1][2][5][6][7]

Accurate Mass 120.0245 [6]

Product Format
Typically supplied as a neat

solid
[6][9]

Storage Temperature -20°C [6][9][10]

Shipping Condition Shipped on wet ice or frozen [9][10]

Logical Relationship Diagram
The following diagram illustrates the relationship between the parent drug, Captopril, and its

designated impurity.
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Relationship between Captopril and Impurity C.

Experimental Protocols and Analytical
Methodologies
The analysis and quantification of Captopril EP Impurity C are crucial for quality control in

pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most

common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)
Method
A stability-indicating HPLC method has been developed for the impurity profiling of Captopril,

which is capable of separating Impurity C from the API and other related substances.[11]

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector is used.

Column: The separation is optimally achieved using a Luna C18 (2) column (250 x 4.6 mm, 5

µm particle size).[11]

Mobile Phase: A gradient mixture of 15 mM phosphoric acid (Aqueous) and acetonitrile

(Organic).[11]

Gradient Elution:

0-1 min: 95% Aqueous, 5% Organic

1-20 min: Gradient shift from 95% to 50% Aqueous[11]

Flow Rate: 1.2 mL/min.[11]

Column Temperature: 50°C.[11]

Detection: UV detection is performed at a wavelength of 210 nm.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b193043?utm_src=pdf-body
https://scispace.com/pdf/hplc-uv-method-approach-for-the-analysis-and-impurity-377aa8ifz9.pdf
https://scispace.com/pdf/hplc-uv-method-approach-for-the-analysis-and-impurity-377aa8ifz9.pdf
https://scispace.com/pdf/hplc-uv-method-approach-for-the-analysis-and-impurity-377aa8ifz9.pdf
https://scispace.com/pdf/hplc-uv-method-approach-for-the-analysis-and-impurity-377aa8ifz9.pdf
https://scispace.com/pdf/hplc-uv-method-approach-for-the-analysis-and-impurity-377aa8ifz9.pdf
https://scispace.com/pdf/hplc-uv-method-approach-for-the-analysis-and-impurity-377aa8ifz9.pdf
https://scispace.com/pdf/hplc-uv-method-approach-for-the-analysis-and-impurity-377aa8ifz9.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Standard and sample solutions are prepared by dissolving the

substance in the mobile phase.

This method has been shown to effectively separate Captopril from its official impurities,

including A, B, C, D, and E, as well as those formed under forced degradation conditions.[11]

Analytical Workflow Diagram
The general workflow for the analysis of Captopril EP Impurity C using the HPLC method is

depicted below.
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General workflow for HPLC analysis of Impurity C.
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Spectroscopic Characterization
While HPLC is used for separation and quantification, spectroscopic methods are essential for

unequivocal structural confirmation.

Mass Spectrometry (MS): MS and tandem MS (MS/MS) are used to determine the molecular

weight and fragmentation patterns of impurities, which is critical for structural elucidation.[12]

[13] These techniques are often coupled with liquid chromatography (LC-MS).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy

provide detailed information about the chemical structure and connectivity of atoms.[12] 2D-

NMR techniques can further help in assigning complex structures, making NMR an

invaluable tool for identifying and characterizing process-related impurities and degradation

products.[14]

Stability and Storage
The stability of Captopril and its impurities is a significant concern. The primary degradation

pathway for Captopril involves the oxidation of its sulfhydryl group to form Captopril disulfide

(Impurity A).[11][15] Captopril is most stable in aqueous solutions below pH 4.0.[15] Given that

Impurity C also contains a thiol group, it is likely susceptible to similar oxidative degradation.

For analytical purposes, Captopril EP Impurity C reference standards are typically stored at

-20°C in a tightly sealed container to prevent degradation and ensure long-term stability.[6][9]

[10]

Conclusion
A thorough understanding of the physicochemical properties of Captopril EP Impurity C is

fundamental for the development of robust analytical methods and effective quality control

strategies. This guide summarizes the key chemical identifiers, physical properties, and

established analytical protocols for this specific impurity. The detailed HPLC method provides a

reliable approach for its quantification, while spectroscopic techniques like MS and NMR are

indispensable for its structural confirmation. Adherence to proper storage and handling

conditions is paramount to maintaining the integrity of the reference standard for accurate and

reproducible analytical results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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